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Compound of Interest

Compound Name: 4-Bromo-2-nitroaniline

Cat. No.: B116644 Get Quote

Abstract
4-Bromo-2-nitroaniline is a crucial intermediate in the synthesis of various organic

compounds, including dyes and pharmaceuticals.[1] Its molecular structure, featuring electron-

donating and electron-withdrawing groups, makes it a versatile building block in organic

chemistry. This document provides detailed protocols for two common laboratory-scale

synthesis methods: the direct oxidative bromination of 2-nitroaniline and a multi-step synthesis

starting from aniline for controlled regioselectivity. Safety precautions, reagent data, and

expected outcomes are presented to guide researchers.

Physicochemical and Safety Data
4-Bromo-2-nitroaniline is a yellow solid at room temperature.[1] Key properties and safety

information are summarized below.

Table 1: Physicochemical Properties of 4-Bromo-2-nitroaniline
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Property Value Reference

CAS Number 875-51-4 [1][2]

Molecular Formula C₆H₅BrN₂O₂ [1][2]

Molecular Weight 217.02 g/mol [1][2]

Appearance Yellow Solid [1]

Melting Point 110-113 °C [1][3]

Boiling Point 308.7 °C at 760 mmHg [1]

Density 1.812 g/cm³ [1]

Table 2: Hazard and Safety Information

Identifier Description

Signal Word Warning

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H317 (May cause an allergic skin

reaction), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation)

Precautionary Codes
P261, P264, P280, P301+P312, P302+P352,

P305+P351+P338

Personal Protective Equipment (PPE)
N95 dust mask, chemical safety goggles, face

shield, protective gloves

Source: Sigma-Aldrich[3]. Researchers must consult the full Safety Data Sheet (SDS) for all

reagents before commencing any experimental work.

Experimental Protocols
Two distinct methods for the synthesis of 4-Bromo-2-nitroaniline are presented below.
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Protocol 1: Direct Oxidative Bromination of 2-
Nitroaniline
This method utilizes an in-situ generation of the brominating agent from potassium bromide,

providing an efficient and more environmentally conscious alternative to using elemental

bromine.[1]

Table 3: Reagents for Direct Bromination

Reagent
Molar Mass ( g/mol
)

Quantity Moles (mol)

2-Nitroaniline 138.12 88.0 g 0.481

Potassium Bromide

(15% aq. sol.)
119.00 273.5 g 0.520 (of KBr)

Sulfuric Acid (98%) 98.08 48.5 g 0.485

Sodium Chlorate

(30% aq. sol.)
106.44 54.0 g 0.152 (of NaClO₃)

Methodology:

Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer,

thermometer, and dropping funnel, add 273.5 g of a 15% aqueous potassium bromide

solution.

Acidification: While stirring, slowly add 48.5 g of 98% sulfuric acid to the flask. Maintain

stirring for 30 minutes.

Addition of Starting Material: Add 88.0 g of 2-nitroaniline to the mixture. Heat the flask to

35°C.[1]

Oxidative Bromination: Slowly add 54.0 g of a 30% sodium chlorate solution dropwise via the

dropping funnel. After the addition is complete, maintain the reaction temperature at 35°C for

30 minutes.[1]
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Reaction Completion: Increase the temperature to 75°C and hold for 2 hours to ensure the

reaction goes to completion.[1]

Work-up and Isolation: Cool the reaction mixture to room temperature. The product will

precipitate out of the solution.

Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water

until the pH of the filtrate is between 5 and 8.

Drying: Dry the pale yellow solid product to obtain 4-Bromo-2-nitroaniline.

Protocol 2: Multi-Step Synthesis from Aniline
This classic four-step synthesis is often used in teaching laboratories and provides excellent

control over regiochemistry by using a protecting group strategy.[4]

Step 1: Acetylation of Aniline to Acetanilide

In a 25 mL Erlenmeyer flask, dissolve 465 mg (5 mmol) of aniline in 12 mL of water and 0.5

mL of concentrated hydrochloric acid.

Add 1.0 mL of acetic anhydride, swirl, and immediately add a solution of 750 mg of sodium

acetate trihydrate in 2 mL of water.

Cool the flask in an ice bath and stir as the acetanilide crystallizes.

Collect the solid by filtration, wash with a small amount of ice water, and air dry. This product

is typically pure enough for the next step.[4]

Step 2: Bromination of Acetanilide to p-Bromoacetanilide

Dissolve the dried acetanilide in 4 mL of glacial acetic acid in a 25 mL Erlenmeyer flask.

Add 1.6 g of pyridinium bromide perbromide.

Heat the mixture in a 60°C water bath for 10 minutes.
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Add 15 mL of water followed by 2 mL of saturated sodium bisulfite solution to quench any

remaining bromine (the orange color should disappear).

Cool the mixture in an ice bath for 5 minutes to precipitate the product.

Collect the p-bromoacetanilide by filtration and wash with water.[4]

Step 3: Nitration of p-Bromoacetanilide

In a 25 x 150 mm test tube, dissolve the moist p-bromoacetanilide from the previous step in

6 mL of concentrated sulfuric acid, with gentle heating if necessary.

Cool the solution in an ice bath.

Separately, prepare a nitrating mixture by combining 12 drops of concentrated nitric acid and

20 drops of concentrated sulfuric acid, and cool this mixture in the ice bath.

Add the nitrating mixture to the bromoacetanilide solution dropwise (1 drop every 10

seconds) while stirring and maintaining the cold temperature.

After addition is complete, allow the mixture to stand at room temperature for 10 minutes.

Pour the reaction mixture onto 30 g of crushed ice.

Collect the precipitated 4-bromo-2-nitroacetanilide by filtration and wash with water.[4]

Step 4: Hydrolysis to 4-Bromo-2-nitroaniline

Place the moist 4-bromo-2-nitroacetanilide into a 20 x 150 mm test tube with 2.0 mL of water

and 3.0 mL of concentrated hydrochloric acid.

Add boiling chips and gently reflux the mixture for 10 minutes.

Pour the hot reaction mixture into a beaker containing 30 mL of ice water and 5 mL of

concentrated ammonium hydroxide to neutralize the acid and precipitate the final product.

Collect the 4-bromo-2-nitroaniline by filtration, wash with water, and dry.[4]
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Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the multi-step synthesis protocol starting

from aniline.
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Aniline

Step 1: Acetylation
(Acetic Anhydride, NaOAc)

Acetanilide

Step 2: Bromination
(Pyridinium Bromide Perbromide)

p-Bromoacetanilide

Step 3: Nitration
(HNO₃, H₂SO₄)

4-Bromo-2-nitroacetanilide

Step 4: Hydrolysis
(HCl, heat then NH₄OH)

4-Bromo-2-nitroaniline

Click to download full resolution via product page

Caption: Multi-step synthesis workflow for 4-Bromo-2-nitroaniline from aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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